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Acid-PEG6-C2-Boc

Cat. No.: B605148
M. Wt: 438.5 g/mol
InChI Key: HHEKCKLYBRNNLN-UHFFFAOYSA-N
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Description

Significance of PEGylation in Molecular and Material Science Research

PEGylation is a widely adopted strategy to improve the therapeutic efficacy of proteins, peptides, and small molecule drugs. sigmaaldrich.comtaylorandfrancis.com By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. wikipedia.org This "masking" effect also shields the molecule from the host's immune system, thereby reducing its immunogenicity and antigenicity. wikipedia.org Furthermore, PEGylation can enhance the solubility of hydrophobic compounds in aqueous environments, a critical factor for drug formulation and delivery. sigmaaldrich.comwikipedia.org

In material science, PEG derivatives are utilized to modify surfaces, such as those of nanoparticles and biomedical implants. lookchem.com The hydrophilic PEG chains create a barrier that resists the non-specific adsorption of proteins, a crucial feature for improving the biocompatibility of medical devices and the stability of diagnostic nanoparticles. lookchem.com

Role of Heterobifunctional PEG Linkers in Enabling Complex Chemical Architectures

Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive functional groups at their termini. creative-diagnostics.comjenkemusa.com This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities, enabling the construction of complex chemical architectures. jenkemusa.com For instance, a heterobifunctional linker can be used to connect a targeting ligand (like an antibody) to a therapeutic agent, creating a targeted drug delivery system. vulcanchem.com

The evolution of PEG linkers has progressed from simple homobifunctional spacers to sophisticated heterobifunctional designs that incorporate features like orthogonal protection groups for selective deprotection and optimized PEG chain lengths for improved biodistribution. smolecule.com This versatility makes them indispensable tools in fields such as proteomics, drug development, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). smolecule.comaxispharm.com

Specific Context of Acid-PEG6-t-butyl Ester as a Versatile Synthetic Intermediate

Acid-PEG6-t-butyl ester is a prime example of a heterobifunctional PEG linker. vulcanchem.combiocompare.com It features a terminal carboxylic acid group and a t-butyl ester-protected carboxylic acid group, separated by a six-unit PEG chain. vulcanchem.combiocompare.com This structure provides a unique combination of properties that make it a highly versatile synthetic intermediate.

The free carboxylic acid can be readily activated to react with primary amines, forming stable amide bonds. vulcanchem.combiocompare.com This reaction is fundamental in bioconjugation for attaching the linker to proteins, peptides, or other amine-containing molecules. vulcanchem.com Simultaneously, the t-butyl ester group protects the other carboxyl functionality. vulcanchem.com This protecting group is stable under the conditions used for amide bond formation but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). vulcanchem.combiochempeg.com This orthogonal protection strategy allows for a second, independent conjugation step after the initial coupling, enabling the synthesis of well-defined, complex molecular constructs. vulcanchem.com The hydrophilic PEG6 spacer enhances the water solubility of the molecule and its conjugates. vulcanchem.combiocompare.com

The table below summarizes the key chemical properties of Acid-PEG6-t-butyl ester.

PropertyValue
Molecular Formula C20H38O10
Molecular Weight 438.5 g/mol
Purity ≥98%
Appearance Solid powder
CAS Number 2093153-84-3

Data sourced from Biocompare.com biocompare.com

Detailed Research Findings on Acid-PEG6-t-butyl Ester

The utility of Acid-PEG6-t-butyl ester stems from its bifunctional nature, which allows for a two-step conjugation process. The initial step involves the reaction of the free carboxylic acid.

Activation and Amide Bond Formation

The terminal carboxylic acid of Acid-PEG6-t-butyl ester can be activated using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). vulcanchem.com This activation forms a reactive intermediate that readily couples with primary amines under mild conditions to create a stable amide bond, which is suitable for biological applications due to its stability under physiological conditions. vulcanchem.com

Orthogonal Deprotection

A key feature of Acid-PEG6-t-butyl ester is the t-butyl ester protecting group. vulcanchem.com This group remains intact during the initial amide bond formation, allowing for selective functionalization of the free carboxylic acid. vulcanchem.com The t-butyl group can be subsequently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose a second carboxylic acid. vulcanchem.combiochempeg.com This newly revealed functional group is then available for further modification or conjugation, providing a powerful tool for multi-step synthetic strategies. vulcanchem.com

The following table outlines the reactive properties of Acid-PEG6-t-butyl ester.

Functional GroupReactivityDeprotection
Carboxylic Acid Reacts with primary amines in the presence of activators (e.g., EDC, HATU) to form a stable amide bond. vulcanchem.comNot applicable
t-Butyl Ester Stable during the reaction of the free carboxylic acid. vulcanchem.comRemoved under acidic conditions (e.g., TFA) to yield a carboxylic acid. vulcanchem.combiochempeg.com

Applications in Advanced Synthesis

The unique structure of Acid-PEG6-t-butyl ester makes it a valuable reagent in various areas of advanced chemical synthesis.

Bioconjugation Strategies

In bioconjugation, Acid-PEG6-t-butyl ester is used to modify biomolecules like proteins and peptides. vulcanchem.com The ability to form stable amide bonds with amine groups, such as those found on lysine (B10760008) residues and the N-terminus of proteins, is particularly useful. vulcanchem.com The PEG spacer can enhance the stability and in vivo half-life of therapeutic proteins by shielding them from enzymatic degradation and reducing renal clearance. vulcanchem.com

Development of Drug Delivery Systems

This linker plays a crucial role in the creation of sophisticated drug delivery systems. vulcanchem.com It can be used to connect a therapeutic drug to a carrier molecule, such as a polymer or nanoparticle. vulcanchem.com The sequential functionalization capability is especially valuable for creating targeted drug conjugates, where a targeting moiety is attached to one end of the linker and a therapeutic agent to the other, potentially enhancing therapeutic efficacy and reducing off-target effects. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O10 B605148 Acid-PEG6-C2-Boc

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEKCKLYBRNNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Acid Peg6 T Butyl Ester

Established Synthetic Routes for PEG-based Building Blocks

The foundation of synthesizing Acid-PEG6-t-butyl ester lies in the construction of a well-defined PEG backbone. This involves strategies for controlled polymerization to achieve a discrete chain length and methods for introducing different functional groups at each terminus.

The synthesis of monodisperse, or discrete, PEGs (dPEGs) with a specific number of ethylene (B1197577) oxide units (n=6) is crucial for reproducibility and characterization in pharmaceutical applications. acs.orgmsesupplies.com Traditional ring-opening polymerization of ethylene oxide often results in a mixture of polymers with varying chain lengths, known as disperse PEGs. nih.gov To overcome this, controlled polymerization techniques are employed.

Anionic ring-opening polymerization (AROP) is a principal method for synthesizing PEGs with narrow molecular weight distributions. nih.govrsc.org This process typically involves an initiator, such as an alkoxide, which nucleophilically attacks the ethylene oxide monomer, propagating the chain. nih.gov By carefully controlling the stoichiometry of the initiator to the monomer, the chain length can be managed. For discrete PEGs like PEG6, stepwise synthetic approaches are often preferred. These methods involve the iterative addition of ethylene glycol units, using protecting groups to control the reaction at each step. acs.orgmtu.edu This allows for the precise construction of the PEG6 backbone.

Recent advancements have focused on refining these methods. For instance, the use of mass flow controllers for the controlled addition of ethylene oxide monomer has demonstrated the ability to produce PEGs with very low dispersity (Đ between 1.03 and 1.09). rsc.org

Table 1: Comparison of PEG Synthesis Strategies

Synthesis Strategy Description Advantages Disadvantages Polydispersity Index (PDI)
Traditional Anionic Polymerization Ring-opening polymerization of ethylene oxide initiated by a strong base. nih.gov Scalable for large quantities. Produces a distribution of chain lengths (polydisperse). acs.org > 1.1 nih.gov
Stepwise Iterative Coupling Sequential addition of protected ethylene glycol units to build the chain. acs.org Precise control over chain length, yielding monodisperse PEGs. acs.orgmsesupplies.com Labor-intensive, requires multiple protection/deprotection steps, and chromatographic purification. acs.org ~1.0 acs.org

| Controlled AROP with Flow Chemistry | Anionic polymerization where monomer addition is precisely controlled over time. rsc.org | Narrow molecular weight distribution, improved safety and efficiency. acs.orgrsc.org | Requires specialized equipment. | 1.03 - 1.09 rsc.org |

To create a heterobifunctional PEG like Acid-PEG6-t-butyl ester, it is necessary to introduce distinct functional groups at each end of the PEG6 chain. This is often achieved by starting with a symmetrical PEG diol and selectively modifying one of the terminal hydroxyl groups. mdpi.comresearchgate.net

A common strategy involves the selective monotosylation of a PEG diol. mdpi.com The tosyl group is a good leaving group, which can then be displaced by a nucleophile to introduce the first functional group. The remaining terminal hydroxyl group can then be modified separately. For the synthesis of Acid-PEG6-t-butyl ester, one end of the PEG chain needs to be converted to a carboxylic acid, while the other is esterified with a t-butyl group. This typically begins with a precursor molecule like HO-PEG6-OH. One hydroxyl can be protected while the other is converted to the t-butyl ester. Subsequently, the protecting group on the first hydroxyl is removed, and this hydroxyl is then oxidized to a carboxylic acid.

Alternatively, synthesis can start from an asymmetrically functionalized initiator for the polymerization process, leading directly to a heterobifunctional PEG. nih.gov

Controlled Oligomerization Strategies for PEG6 Backbone Elaboration

Esterification Chemistry for tert-Butyl Ester Formation

The formation of the t-butyl ester is a key step in the synthesis. The bulky tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed under specific acidic conditions without affecting other parts of the molecule. cd-bioparticles.netbroadpharm.com

Direct Fischer esterification is often not suitable for creating tert-butyl esters due to the tendency of tert-butanol (B103910) to form a carbocation and eliminate to isobutene under strong acid catalysis. organic-chemistry.org The Steglich esterification provides a mild and effective alternative. organic-chemistry.orgyoutube.com This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgsapub.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgrsc.org DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. rsc.orgutrgv.edu This "active ester" readily reacts with the alcohol (in this case, tert-butanol or a molecule containing the hydroxyl group to be esterified) to form the desired ester, regenerating the DMAP catalyst. organic-chemistry.org A significant advantage of this method is that it proceeds under neutral and mild conditions, making it compatible with sensitive substrates. rsc.org

Table 2: Key Reagents in Steglich Esterification

Reagent Role Mechanistic Function
Carboxylic Acid Substrate The acid to be esterified.
Alcohol (tert-butanol) Substrate Forms the ester with the carboxylic acid.
DCC (N,N'-dicyclohexylcarbodiimide) Coupling Agent Activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.orgsapub.org

| DMAP (4-dimethylaminopyridine) | Catalyst | Acts as an acyl transfer agent by forming a highly reactive acylpyridinium intermediate. organic-chemistry.orgrsc.org |

In the synthesis of Acid-PEG6-t-butyl ester, the tert-butyl group itself acts as a protecting group for one of the carboxyl functionalities. google.com The strategic use of protecting groups is essential to ensure that the different functional groups can be manipulated independently. For the synthesis of a heterobifunctional PEG with two different acid-derived functionalities, one would start with a diol. One hydroxyl would be protected with a group like benzyl (B1604629) or trityl, which are stable under the conditions needed for the subsequent steps. google.com The other hydroxyl would then be converted to the t-butyl ester. Following this, the initial protecting group would be selectively removed, and the now-free hydroxyl group would be oxidized to a carboxylic acid. The choice of protecting groups is critical and depends on their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. mtu.edugoogle.com

Mechanistic Considerations of Acid-Catalyzed Esterification (e.g., Steglich Esterification Variants)

Terminal Carboxylic Acid Introduction Methods

The final step in synthesizing Acid-PEG6-t-butyl ester is the introduction of the terminal carboxylic acid. This is typically achieved by the oxidation of a terminal primary alcohol.

Several methods exist for oxidizing the terminal hydroxyl group of a PEG chain to a carboxylic acid. nih.gov

Direct Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under alkaline conditions or chromium oxide can be used. researchgate.netgoogle.com However, these harsh conditions can sometimes lead to the cleavage of the ether bonds within the PEG backbone, reducing the yield of the desired product. researchgate.netgoogle.com

Two-step Oxidation: A milder approach involves a two-step process. First, the terminal alcohol is oxidized to an aldehyde using reagents like those employed in Swern or Dess-Martin periodinane oxidations. The resulting aldehyde is then further oxidized to the carboxylic acid. google.com

Williamson Ether Synthesis: Another common method is to react the terminal hydroxyl group (as its alkoxide) with a protected haloacetic acid, such as t-butyl bromoacetate. google.com The protecting group (in this case, the t-butyl group) is then cleaved under acidic conditions to reveal the carboxylic acid. google.com For the synthesis of Acid-PEG6-t-butyl ester, where one end is already a t-butyl ester, this method would require an alternative protecting group for the haloacetic acid that can be removed orthogonally. A more direct approach for this specific molecule is the oxidation of a HO-PEG6-t-butyl ester precursor.

Enzymatic methods using alcohol and aldehyde dehydrogenases also exist for this transformation, offering high specificity under mild conditions. nih.gov

Conversion of Precursor Functional Groups to Carboxylic Acids

The synthesis of Acid-PEG6-t-butyl ester, a heterobifunctional linker, necessitates the presence of a terminal carboxylic acid at one end and a t-butyl protected carboxyl group at the other. The formation of the free carboxylic acid terminus is a critical step, often achieved through the chemical modification of a suitable precursor functional group. The primary methods employed for this conversion are the oxidation of a terminal primary alcohol and the hydrolysis of a terminal ester.

One prevalent synthetic strategy begins with a precursor molecule such as Hydroxy-PEG-t-butyl ester. The terminal primary alcohol group (-CH₂OH) of this precursor is then converted into a carboxylic acid (-COOH). This transformation is typically accomplished through oxidation. A variety of oxidizing agents and reaction conditions can be employed, with the choice depending on factors like substrate compatibility, desired yield, and scalability. A common and effective method is a two-step, one-pot procedure using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a primary oxidant like sodium hypochlorite (B82951) (NaOCl), followed by oxidation of the intermediate aldehyde with sodium chlorite (B76162) (NaClO₂). researchgate.net This method is valued for its mild conditions, which are compatible with sensitive functional groups that may be present in the molecule. researchgate.net Other oxidation systems, such as those using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), have also been reported for converting primary alcohols on PEG chains to carboxylic acids. researchgate.netsci-hub.catorganic-chemistry.org

Another significant pathway involves the hydrolysis of an ester functional group to yield the carboxylic acid. In the context of producing Acid-PEG6-t-butyl ester, a key synthetic route involves reacting a PEG molecule with a t-butyl haloacetate (e.g., t-butyl bromoacetate) in the presence of a base. google.comgoogleapis.com This reaction forms a t-butyl ester derivative of the PEG. Subsequent treatment with a strong acid, such as trifluoroacetic acid (TFA), selectively cleaves the t-butyl ester, yielding the free carboxylic acid. google.comgoogleapis.commasterorganicchemistry.comresearchgate.net This deprotection step is essentially an acid-catalyzed hydrolysis. axispharm.com To generate the target heterobifunctional molecule, this process would be applied to a PEG starting material where the other terminus is already appropriately functionalized. For instance, starting with a diol (HO-PEG-OH), one could first react it to form HO-PEG-COOtBu, and then the remaining hydroxyl group would be converted to a carboxylic acid via oxidation.

Furthermore, reacting a terminal PEG-alcohol with an acid anhydride, such as succinic anhydride, can also introduce a terminal carboxylic acid group through the formation of an ester linkage. researchgate.net This method adds a spacer group (in this case, succinyl) between the PEG chain and the terminal carboxyl group. researchgate.net

Table 1: Comparison of Synthetic Methods for Carboxylic Acid Formation on PEG Chains

Synthetic Method Precursor Functional Group Key Reagents Typical Conditions Notes
Direct Oxidation Primary Alcohol (-CH₂OH) TEMPO/NaOCl, then NaClO₂ Two-step, one-pot reaction in aqueous/organic solvent mixture at room temperature. researchgate.net Mild conditions, high chemoselectivity for primary alcohols. researchgate.net
Direct Oxidation Primary Alcohol (-CH₂OH) CrO₃/H₅IO₆ Catalytic CrO₃ in wet acetonitrile (B52724) (MeCN). organic-chemistry.org Efficient, but involves toxic chromium reagents. researchgate.net
Ester Hydrolysis t-butyl Ester (-COOtBu) Trifluoroacetic Acid (TFA) Anhydrous solvent like methylene (B1212753) chloride (DCM) at room temperature. google.comgoogleapis.com A deprotection step that yields the final carboxylic acid from its protected form. google.com
Anhydride Acylation Primary Alcohol (-CH₂OH) Succinic Anhydride Reaction with the anhydride, often with a base catalyst. researchgate.net Introduces a succinyl spacer arm. researchgate.net

Purification and Isolation Protocols for Synthesized Acid-PEG6-t-butyl Ester

Following the synthesis of Acid-PEG6-t-butyl ester, a rigorous purification process is essential to remove unreacted starting materials, reagents, and by-products, ensuring the high purity required for subsequent applications. The purification strategy typically involves a combination of non-chromatographic and chromatographic techniques tailored to the physicochemical properties of the PEGylated compound. biochempeg.com

Non-Chromatographic Methods

A common initial step for purification is precipitation. researchgate.net Due to the solubility of PEG derivatives in solvents like methylene chloride, acetone, or acetonitrile, and their insolubility in others like diethyl ether or hexane, the product can be selectively precipitated by adding a non-solvent to the reaction mixture. researchgate.net The resulting solid can then be collected by filtration. Recrystallization is another powerful non-chromatographic technique used to achieve high purity. The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, toluene) and allowed to cool, causing the purified compound to crystallize out of the solution. googleapis.comresearchgate.net

Membrane-based methods such as ultrafiltration and diafiltration are also employed, particularly for removing low molecular weight impurities. mdpi.com These techniques separate molecules based on size, allowing smaller contaminants to pass through a membrane while retaining the larger PEGylated product.

Chromatographic Methods

Chromatography is the cornerstone of purifying PEG derivatives, offering high-resolution separation. pharmiweb.commcmaster.ca

Ion Exchange Chromatography (IEX): This is a highly effective technique for purifying Acid-PEG6-t-butyl ester. nih.gov The terminal carboxylic acid group is ionizable; at a pH above its pKa, it will be negatively charged. This allows the molecule to bind to an anion exchange resin. researchgate.net Impurities that are neutral or positively charged will not bind and can be washed away. The purified product is then eluted by changing the pH or increasing the salt concentration of the mobile phase. nih.gov

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is particularly useful for removing unreacted small-molecule reagents or low molecular weight by-products from the larger Acid-PEG6-t-butyl ester product. pharmiweb.com

Silica (B1680970) Gel Chromatography: Silica gel can also be used as a stationary phase for the purification of PEG derivatives. researchgate.net Separation is based on the differential adsorption of the components of the mixture to the silica surface, often using a gradient of solvents with increasing polarity for elution. researchgate.net

The final isolation of the purified product typically involves removing the solvent from the collected fractions, often by rotary evaporation, followed by drying under vacuum to yield the pure Acid-PEG6-t-butyl ester. googleapis.com

Table 2: Overview of Purification Techniques for Acid-PEG6-t-butyl Ester

Purification Technique Principle of Separation Application Advantages
Precipitation/Recrystallization Differential Solubility Bulk removal of impurities, final purification. googleapis.comresearchgate.net Simple, cost-effective, scalable.
Ion Exchange Chromatography (IEX) Charge Separation of charged product from neutral or oppositely charged impurities. nih.gov High resolution and high capacity. nih.gov
Size Exclusion Chromatography (SEC) Molecular Size Removal of small molecule reagents and by-products. pharmiweb.com Mild conditions, preserves molecular integrity.
Ultrafiltration/Diafiltration Molecular Weight Cutoff Removal of low molecular weight contaminants. mdpi.com Simple, scalable process. mdpi.com
Silica Gel Chromatography Polarity/Adsorption General purpose purification. researchgate.net Inexpensive and versatile. researchgate.net

Chemical Reactivity and Functional Group Transformations

tert-Butyl Ester Deprotection Chemistry

The tert-butyl (tBu) group serves as a common protecting group for carboxylic acids due to its stability under a variety of conditions, yet it can be selectively removed when desired. acs.org The deprotection chemistry of the t-butyl ester in Acid-PEG6-t-butyl ester is central to its application, unmasking a reactive carboxyl group for further conjugation. broadpharm.combroadpharm.com

Acid-Labile Nature and Specific Acidic Conditions for Cleavage

The primary characteristic of the tert-butyl ester protecting group is its susceptibility to cleavage under acidic conditions. broadpharm.com The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl carbocation and the free carboxylic acid. This acid-labile nature allows for its removal while often leaving other protecting groups, such as benzyl (B1604629) or Fmoc groups, intact. organic-chemistry.orgresearchgate.net

A variety of acidic reagents and conditions have been developed for this transformation, with the choice of reagent often dictated by the sensitivity of the substrate and the desired selectivity. acs.org Strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM), are commonly employed. acs.orgrsc.org A typical procedure involves dissolving the t-butyl ester-containing compound in a mixture of DCM and TFA and stirring at room temperature until the reaction is complete. rsc.org

More recently, alternative methods have been developed to achieve deprotection under milder or more efficient conditions. For instance, a solution of hydrogen chloride (HCl) in hexafluoroisopropanol (HFIP) has been shown to be a highly effective system for the quantitative cleavage of tert-butyl esters from polymers. acs.org Other reported conditions include the use of Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃), which can offer enhanced selectivity. nih.govniscpr.res.in Aqueous phosphoric acid has also been presented as an environmentally benign reagent for this purpose. organic-chemistry.org

Table 1: Common Acidic Conditions for tert-Butyl Ester Deprotection

Reagent System Solvent Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 1:1 TFA/DCM, Room Temp, 5h rsc.org
Hydrogen Chloride (HCl) Hexafluoroisopropanol (HFIP) Slight excess of HCl, Room Temp, 4h acs.org
Ytterbium Triflate (Yb(OTf)₃) Nitromethane 5 mol% catalyst, 45-50°C niscpr.res.in
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) ZnBr₂ in DCM nih.govresearchgate.net
Tris(4-bromophenyl)aminium radical cation / Triethylsilane Acetonitrile (B52724) 30-50 mol% catalyst, Room Temp, 1h acs.org

Reaction Kinetics and Selectivity in the Presence of Other Functional Groups

The kinetics of tert-butyl ester deprotection can vary significantly depending on the chosen acidic system. The reaction using HCl in HFIP is reported to be rapid, achieving completion within 4 hours at room temperature. acs.org In contrast, traditional TFA/DCM methods can be much slower, sometimes requiring up to 72 hours for complete deprotection of polymeric substrates. acs.org A catalytic method employing a triarylamminium radical cation has been shown to achieve quantitative deprotection in as little as 40 minutes. acs.org

Selectivity is a critical consideration when other acid-sensitive functional groups are present in the molecule. While the t-butyl ester is highly acid-labile, certain reagents allow for its preferential cleavage. For example, ytterbium triflate has been used for the selective deprotection of tert-butyl esters in the presence of other ester groups like benzyl or methyl esters, as well as the acid-sensitive benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. niscpr.res.in Similarly, zinc bromide in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters while leaving other groups, such as certain protected amines, unaffected. nih.govresearchgate.net However, other common acid-labile groups like tert-butoxycarbonyl (Boc) and trityl (Trt) are often cleaved under the same conditions used for t-butyl ester removal. nih.gov

Methodologies for Quantitative Deprotection Product Analysis

Confirming the complete removal of the tert-butyl group is essential for ensuring the purity of the resulting carboxylic acid and the success of subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose. acs.org In ¹H NMR, the disappearance of the characteristic singlet peak of the tert-butyl protons (typically around 1.4-1.5 ppm) provides direct evidence of deprotection. The resulting spectra of the deprotected product should show the absence of this peak, confirming full cleavage. acs.org

In addition to NMR, chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reaction and assess the purity of the final product. By comparing the chromatographic profile of the reaction mixture to that of the starting material, one can determine when the conversion is complete. Mass spectrometry, particularly MALDI-TOF, can also be used to confirm the identity of the deprotected product by verifying its molecular weight. rsc.org

Carboxylic Acid Reactivity in Amide Bond Formation

Once the tert-butyl ester of Acid-PEG6-t-butyl ester is cleaved, the revealed carboxylic acid is available for a wide range of conjugation reactions, most notably the formation of stable amide bonds with primary or secondary amines. biochempeg.combroadpharm.com This reaction is fundamental to many applications, including the attachment of the PEG linker to proteins, peptides, or other amine-containing molecules. polysciences.com

Activation Reagents for Amide Coupling (e.g., Carbodiimides, Uronium/Phosphonium (B103445) Salts)

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires the "activation" of the carboxylic acid. iris-biotech.de This is achieved using coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. iris-biotech.de These reagents can be broadly categorized.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com EDC is particularly favored for bioconjugation in aqueous media because it and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.com Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions or rearrangement. rsc.org To improve efficiency and reduce side reactions like racemization, carbodiimides are often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comrsc.org These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine. rsc.org

Uronium/Phosphonium Salts: This class of reagents, often referred to as aminium or phosphonium salts, includes popular coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com These reagents are known for their high efficiency, fast reaction times, and ability to suppress racemization, even with sterically hindered amino acids. sigmaaldrich.com HATU, which forms a highly reactive OAt-ester, is considered one of the most effective coupling reagents, particularly for difficult couplings. sigmaaldrich.com

Table 2: Common Activation Reagents for Amide Bond Formation

Reagent Class Example Reagent Common Additive Key Features Reference
Carbodiimide (B86325) EDC (water-soluble) NHS or HOBt Widely used, suitable for aqueous reactions, byproduct is water-soluble. peptide.comresearchgate.net
Carbodiimide DCC (water-insoluble) HOBt High reactivity, insoluble urea byproduct facilitates removal in organic solvents. peptide.com
Uronium/Aminium Salt HBTU HOBt, DIPEA (base) Efficient, low racemization. sigmaaldrich.com
Uronium/Aminium Salt HATU DIPEA (base) Highly efficient, forms very reactive OAt-esters, excellent for difficult couplings. broadpharm.comsigmaaldrich.comrsc.org

Optimization of Reaction Conditions for High Coupling Efficiency

Achieving high yields in amide bond formation requires careful optimization of several reaction parameters. The choice of coupling reagent is paramount, with uronium and phosphonium salts like HATU often providing superior results compared to carbodiimide-based methods, especially for challenging substrates. sigmaaldrich.com

Beyond the reagent itself, other conditions are critical:

Solvent: The solvent must be able to dissolve all reactants. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common choices for organic synthesis.

Base: Most uronium and phosphonium salt-mediated couplings require a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the reaction. sigmaaldrich.com

Additives: As mentioned, additives like HOBt and NHS are crucial when using carbodiimides to improve yields and prevent side reactions. peptide.comresearchgate.net

Temperature: Reactions are typically carried out at room temperature, but for difficult couplings, gentle heating may be applied. iris-biotech.de

Concentration: The concentration of reactants can influence the reaction rate and efficiency.

Aqueous Conditions: For reactions in aqueous buffers, such as bioconjugation, the use of water-soluble reagents like EDC/NHS is essential. polysciences.comrsc.org Recent research has also shown that using micelle-forming surfactants can dramatically improve the efficiency of amide couplings performed in aqueous environments, overcoming issues of low conversion often seen with DNA-conjugated acids. rsc.org

By systematically optimizing these factors, the carboxylic acid derived from Acid-PEG6-t-butyl ester can be efficiently coupled to a wide array of amine-containing molecules, enabling its broad utility in various scientific fields. biochempeg.com

Potential for Further Derivatization of PEG Backbone and Terminal Moieties

The structure of Acid-PEG6-t-butyl ester is inherently designed for creating more complex architectures. The terminal carboxylic acid can readily react with primary amines to form stable amide bonds, while the t-butyl ester provides a latent carboxylic acid that can be deprotected under specific acidic conditions. broadpharm.combroadpharm.commedkoo.com This orthogonal reactivity is the foundation for introducing additional functionalities and exploring advanced conjugation strategies.

Introduction of Additional Orthogonal Functional Groups

Beyond the inherent terminal groups, the PEG backbone itself can be engineered to incorporate additional functional groups that are chemically independent of the termini. nih.govacs.org This strategy, known as introducing orthogonal functionality, vastly expands the molecular complexity and application potential of the PEG linker.

One approach involves synthesizing branched PEGs with a latent functional group at the branch point. rsc.org For instance, a branched PEG can be initiated from a molecule like trimethylolpropane (B17298) allyl ether, where the allyl group can later be chemically converted into a carboxyl or an amino group through orthogonal reaction procedures. rsc.org This creates a PEG structure with three distinct points for modification.

Another method involves the direct chemical modification of the PEG main chain. Research has shown that techniques like electron-beam patterning can induce chemical changes along the polymer chain, creating new reactive sites such as ketones, aldehydes, or additional carboxylic acids. nih.govacs.org These newly formed groups are orthogonal to the original terminal functionalities, allowing for a multi-layered derivatization strategy. nih.govacs.org

The introduction of bio-orthogonal functional groups—moieties not naturally found in biological systems—is a particularly powerful strategy. mdpi.com Groups such as azides, alkynes, and trans-cyclooctenes can be incorporated into the PEG structure, enabling highly specific ligation reactions in complex biological environments. mdpi.com

Table 1: Examples of Orthogonal Functional Groups for PEG Derivatization

Functional GroupMethod of IntroductionPotential Subsequent ReactionReference
Amine (-NH2) Modification of branched PEG junction; Electron-beam treatment of PEG backbone.Amidation, reaction with NHS esters, aldehydes, ketones. broadpharm.comnih.govacs.orgrsc.org
Alkyne (-C≡CH) Use of alkyne-containing initiators or terminators.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgugent.be
Azide (B81097) (-N3) Conversion of terminal hydroxyl or amine groups.CuAAC, SPAAC. mdpi.comacs.orgugent.be
Aldehyde/Ketone Oxidation of hydroxyl groups; Electron-beam treatment.Hydrazone/oxime ligation, reaction with aminooxy groups. nih.govacs.orgmdpi.com

Exploration of Click Chemistry Modifications Post-Deprotection

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for conjugating molecules in complex settings. acs.orgnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. acs.orgrsc.org

In the context of Acid-PEG6-t-butyl ester, click chemistry becomes accessible after the deprotection step. Once the t-butyl group is removed by treatment with acid, a free carboxylic acid is revealed. broadpharm.com This newly available acid can be converted into a "clickable" handle. For example, it can be reacted with an amine-containing alkyne or azide to install the desired functionality for a subsequent click reaction.

This post-deprotection modification strategy allows for the sequential attachment of different molecules. A biomolecule could first be attached to the primary carboxylic acid of the linker. Following purification and deprotection of the t-butyl ester, the newly exposed carboxylic acid can be functionalized with an alkyne. This alkyne-modified intermediate can then be "clicked" onto a second molecule or surface bearing a complementary azide group. rsc.org This method provides a reliable way to build well-defined, multifunctional constructs. uni-muenchen.de The stability of the resulting triazole linker is a key advantage, as it is resistant to hydrolysis and stable under typical biological conditions. nih.gov

Table 2: Common Click Chemistry Reactions for Post-Deprotection Modification

Reaction NameReactant 1Reactant 2Linkage FormedKey FeaturesReference
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneAzide1,4-disubstituted TriazoleHigh efficiency, requires copper catalyst. acs.orgrsc.org
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (e.g., DIBO, BCN)AzideTriazoleCatalyst-free, ideal for biological systems. acs.org
Thiol-yne Reaction ThiolAlkyneThioetherHigh efficiency, can proceed under UV initiation or base catalysis. rsc.org

Advanced Research Applications in Bioconjugation Strategies

Design Principles for PEGylated Bioconjugates

The design of a PEGylated bioconjugate is a multifactorial process where the characteristics of the PEG linker are as critical as the biomolecule and the payload it connects. The length and flexibility of the PEG chain, along with the strategy for its attachment, profoundly influence the final conjugate's behavior.

The PEG spacer arm, the chain between two reactive groups, is a critical design element that dictates the flexibility and steric properties of the resulting conjugate. thermofisher.com The length of this spacer can significantly impact the physicochemical and biological properties of the bioconjugate, including its solubility, stability, aggregation, and in vivo pharmacokinetics. rsc.orginterchim.fr

Acid-PEG6-t-butyl ester provides a discrete and uniform spacer arm of six ethylene (B1197577) glycol units. This defined length is advantageous over polydisperse polymers, ensuring homogeneity in the final conjugate population. Research has shown that even small variations in PEG spacer length can have substantial effects:

Solubility and Aggregation: The hydrophilic nature of the PEG chain generally increases the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads. rsc.orginterchim.fr A PEG6 spacer can help mitigate aggregation issues that might arise from the conjugation of a hydrophobic molecule to a protein. rsc.org

Steric Hindrance and Binding Affinity: The flexibility of the PEG chain can reduce steric hindrance, allowing conjugated molecules, such as biotin, to bind more effectively to their target receptors. interchim.fr However, longer PEG chains can sometimes have the opposite effect, masking the biologically active site of a peptide or protein and impairing its binding affinity. nih.gov The intermediate length of a PEG6 spacer often provides a balance, offering sufficient spacing without excessive shielding.

Conjugation Efficiency: The length of the PEG spacer has been shown to influence the drug-to-antibody ratio (DAR) in the synthesis of antibody-drug conjugates (ADCs). Studies have demonstrated that intermediate-length PEG spacers, including PEG6, can result in higher drug loading compared to very short (e.g., PEG4) or very long (e.g., PEG24) spacers. rsc.org For example, in one study, a PEG6 spacer was found to be as effective as longer spacers at preventing aggregation while permitting a more efficient conjugation reaction. rsc.org

PropertyImpact of PEG Spacer LengthRelevance of PEG6 Length
SolubilityIncreases with PEG length, particularly for hydrophobic molecules. rsc.orgEnhances water solubility, reducing aggregation. rsc.org
Steric HindranceLonger chains provide more flexibility and reduce steric hindrance for binding. interchim.frProvides sufficient spacing to maintain binding affinity without excessive masking. nih.gov
Conjugation Efficiency (DAR)Can be optimal at intermediate lengths; too short or too long can decrease efficiency. rsc.orgFound to yield higher drug loadings in some ADC models compared to shorter or longer PEGs. rsc.org
In Vivo Half-LifeLonger PEG chains increase hydrodynamic radius, reducing renal clearance and extending half-life. vulcanchem.comContributes to improved stability and extended circulation time. vulcanchem.com

A critical goal in bioconjugation is to achieve a homogeneous product where the linker is attached to a specific, predetermined site on the biomolecule. Site-specific conjugation ensures a uniform product with predictable properties, which is often challenging to achieve with traditional methods. nih.gov

Targeting Natural Amino Acids:

Lysine (B10760008): The most common approach involves targeting the primary amines on lysine residues. scielo.br However, since most proteins have numerous surface-exposed lysines, this strategy typically yields a heterogeneous mixture of conjugates with varying degrees of modification and positional isomers. nih.govscielo.br

Cysteine: Cysteine residues are far less common than lysine, making them ideal targets for site-specific modification. nih.gov A free thiol group on a cysteine can be selectively targeted with maleimide-functionalized PEGs to form a stable thioether bond. creativepegworks.com If a protein lacks a free cysteine, one can be introduced at a specific site through genetic engineering. nih.gov

N-terminus: The unique pKa of the N-terminal α-amino group allows for selective modification under controlled pH conditions through reductive amination with PEG-aldehyde reagents. creativepegworks.comfrontiersin.org

Advanced Strategies:

Enzymatic Conjugation: Enzymes like transglutaminase can be used to form an amide bond between a glutamine residue and a PEG bearing a primary amine, offering high specificity. nih.govrsc.org

Unnatural Amino Acids (UAAs): Incorporating a UAA with an orthogonal reactive handle (e.g., an azide (B81097) or alkyne for click chemistry) into a protein allows for highly specific conjugation without altering natural residues. mdpi.comnih.gov

Orthogonal Linkers: Heterobifunctional linkers like Acid-PEG6-t-butyl ester are central to multi-step, site-specific strategies. The protected t-butyl ester group allows for sequential reactions, where one part of a conjugate can be assembled using the free carboxylic acid, followed by deprotection and a second, distinct conjugation reaction at the other end. vulcanchem.com

Impact of PEG Spacer Length on Conjugate Architecture and Dynamics

Conjugation with Peptides and Proteins

Acid-PEG6-t-butyl ester is a versatile tool for modifying peptides and proteins. Its bifunctional nature allows for several distinct conjugation pathways, enabling the creation of precisely defined bioconjugates.

The most direct application of Acid-PEG6-t-butyl ester involves the conjugation of its terminal carboxylic acid group to primary amines. The most abundant primary amines on proteins are the ε-amino groups of lysine residues and the α-amino group of the N-terminus. thermofisher.comscielo.br

The reaction proceeds via the activation of the carboxylic acid, typically using carbodiimide (B86325) chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU). vulcanchem.com This activation forms a reactive intermediate that readily couples with an amine group under mild conditions (typically pH 7-9) to form a stable, physiologically inert amide bond. vulcanchem.comcreativepegworks.comthermofisher.com

While this method is robust and widely used, its primary drawback is a lack of selectivity. scielo.br Because proteins often present multiple accessible lysine residues, this "random" PEGylation results in a heterogeneous mixture of positional isomers and molecules with varying numbers of attached PEG chains. nih.gov This heterogeneity can complicate characterization and may lead to variability in biological activity.

The key advantage of Acid-PEG6-t-butyl ester lies in its protected t-butyl ester group, which enables an orthogonal protection strategy. vulcanchem.com This feature allows for a sequential conjugation approach. First, the free carboxylic acid is used in a conjugation reaction. Subsequently, the t-butyl protecting group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to expose a second carboxylic acid. vulcanchem.com This newly available carboxyl group can then be further functionalized for a second, site-specific conjugation step.

This strategy is highly valuable for creating complex conjugates:

Initial Conjugation: The free acid of Acid-PEG6-t-butyl ester can be attached to an amine-containing payload, surface, or another biomolecule.

Deprotection: The t-butyl group is cleaved with TFA to reveal a new terminal carboxylic acid. vulcanchem.com

Second Functionalization and Conjugation: The new acid can be converted into a different reactive group for site-specific targeting.

For Cysteine Targeting: The carboxylic acid can be coupled to an amine-containing maleimide (B117702) derivative, creating a PEG linker with a terminal maleimide group. This construct can then be selectively reacted with a free thiol on a cysteine residue of a target protein. nih.govmdpi.com

For N-terminal Targeting: The carboxylic acid can be reduced to an aldehyde. This PEG-aldehyde can then be specifically conjugated to the N-terminal amino group of a protein via reductive amination. frontiersin.org

For Click Chemistry: The acid can be coupled to a molecule containing an azide or alkyne, preparing the conjugate for a highly specific copper-free click chemistry reaction with a protein that has been functionalized with a complementary handle. nih.govbroadpharm.com

This orthogonal approach provides researchers with precise control over the assembly of bioconjugates, enabling the creation of homogeneous products with defined structures.

After performing a conjugation reaction, it is crucial to verify its success and characterize the resulting product. A suite of analytical techniques is employed to assess the efficiency of the PEGylation, the purity of the conjugate, and its retained biological function. nih.govbibliomed.org

Purity and Conjugate Verification:

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins by size. A successful PEGylation will result in a band shift to a higher molecular weight on the gel, providing a clear visual confirmation of conjugation.

HPLC (High-Performance Liquid Chromatography): Techniques like Reverse-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) are used to separate the PEGylated product from unreacted protein and excess PEG reagent. nih.gov This allows for both purification and quantification of the final product's purity.

Mass Spectrometry (MS): MALDI-TOF MS or ESI-MS can be used to determine the precise molecular weight of the conjugate, confirming the number of PEG chains attached to the protein.

Quantification of PEGylation:

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. By analyzing the weight loss profile, one can quantify the amount of PEG present in a sample, providing a measure of PEG density on a surface or within a conjugate. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition. It can be used to confirm the presence of PEG on a surface by detecting the characteristic carbon and oxygen signals of the ethylene glycol units. mdpi.com

Functional Assessment:

In Vitro Bioassays: Cell-based assays are essential to confirm that the PEGylated protein retains its biological activity. nih.gov For example, the proliferation of a specific cell line in response to a PEGylated growth factor can be measured to assess its potency. nih.gov

Binding Assays: Techniques like ELISA or Biolayer Interferometry (BLI) can be used to measure the binding affinity of the PEGylated protein to its target receptor, ensuring that the modification has not sterically hindered the binding site. nih.gov

Analytical TechniquePurposeInformation Provided
SDS-PAGEConfirmation of conjugationIncreased molecular weight observed as a band shift.
HPLC (RP-HPLC, SEC-HPLC)Purity assessment and purificationSeparation of conjugate from starting materials; quantification of purity. nih.gov
Mass Spectrometry (MALDI-TOF, ESI)Molecular weight determinationPrecise mass of the conjugate, confirming degree of PEGylation.
Thermogravimetric Analysis (TGA)Quantification of PEGylation efficiencyMeasures weight loss to determine PEG content. researchgate.net
Cell-Based BioassaysAssessment of biological activityMeasures the functional potency of the final conjugate. nih.gov
Biolayer Interferometry (BLI)Assessment of binding kineticsMeasures association/dissociation rates to the target receptor. nih.gov

Orthogonal Coupling to Cysteine or N-terminal Amino Acids via Subsequent Functionalization

Linker in Antibody-Drug Conjugates (ADCs) Research (Excluding Clinical Studies)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. biochempeg.com They are composed of a monoclonal antibody that binds to a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects them. biochempeg.com The linker is a pivotal component, as it must remain stable in systemic circulation to prevent premature drug release while ensuring efficient payload liberation within the target cell. biochempeg.comnih.gov PEG-containing linkers, derived from molecules like Acid-PEG6-t-butyl ester, are increasingly used in ADC research to improve solubility, enhance stability, reduce aggregation, and increase the drug-to-antibody ratio (DAR). biochempeg.com

The strategy for payload release dictates the classification of ADC linkers into two main categories: cleavable and non-cleavable. The choice between them is a critical design consideration based on the payload's mechanism, the tumor microenvironment, and the target antigen's biology.

Non-Cleavable Linkers: In contrast, non-cleavable linkers lack a specific chemical trigger for release. biochempeg.comproteogenix.science The payload is liberated only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases. proteogenix.science This process results in the payload being released with the linker and the conjugating amino acid still attached. nih.gov A significant advantage of this approach is enhanced plasma stability and a reduction in off-target toxicity, as the payload is not released until the entire construct is catabolized within the target cell. nih.govproteogenix.science However, the resulting payload-linker-amino acid complex must retain its cytotoxic activity. proteogenix.science PEG-based non-cleavable linkers are being explored to improve the hydrophilicity and pharmacokinetic profile of these highly stable ADCs. biochempeg.comproteogenix.science

Table 1: Comparison of Cleavable and Non-Cleavable Linkers in ADC Research

Feature Cleavable Linkers Non-Cleavable Linkers
Release Mechanism Triggered by specific conditions in the target cell (e.g., pH, enzymes). Requires complete lysosomal degradation of the antibody. proteogenix.science
Payload Form Released in its original, unmodified state. Released as a conjugate with the linker and an amino acid. nih.gov
Stability Generally stable in circulation, but designed to break under specific conditions. biochempeg.com Highly stable in plasma, leading to longer half-lives. proteogenix.science
"Bystander Effect" Can diffuse out of the target cell to kill neighboring antigen-negative cells. "Bystander effect" is limited, reducing off-target toxicity. nih.govproteogenix.science
Common Examples Hydrazones, peptide linkers (e.g., Val-Cit), disulfide linkers. jenkemusa.com Thioether-based linkers (e.g., SMCC). nih.govproteogenix.science

To construct an ADC, the linker-payload complex must be covalently attached to the antibody. Acid-PEG6-t-butyl ester provides a versatile scaffold for this process. The derivatization strategy typically involves functionalizing the linker with a reactive group that can form a stable bond with a specific amino acid residue on the antibody.

A primary method involves targeting the primary amines of lysine residues, which are abundant on the antibody surface. vulcanchem.com The synthesis would proceed as follows:

The t-butyl ester of Acid-PEG6-t-butyl ester is deprotected using an acid like TFA.

The resulting free carboxylic acid is coupled to an amine-containing cytotoxic payload.

The remaining, originally free, carboxylic acid on the PEG linker is then activated with EDC or HATU.

This activated ester reacts with the ε-amino groups of lysine residues on the antibody to form stable amide bonds. vulcanchem.comthermofisher.com

An alternative and more site-specific approach targets cysteine residues. Antibodies have interchain disulfide bonds that can be selectively reduced to yield free sulfhydryl (-SH) groups. google.com For this strategy, a derivative of Acid-PEG6-t-butyl ester is required. For example, after coupling the payload, the terminal carboxylic acid can be modified to bear a maleimide group. This maleimide-functionalized linker-drug complex can then react specifically with the free sulfhydryl groups on the reduced antibody to form a stable thioether bond. thermofisher.com This method allows for greater control over the conjugation site and the final drug-to-antibody ratio. google.comgoogle.com

Design Considerations for Cleavable and Non-Cleavable Linkers

Application in Proteolysis-Targeting Chimeras (PROTACs) and Other Bimodal Modulators Research

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell. jenkemusa.comnih.gov A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. jenkemusa.com

The linker is a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex. jenkemusa.comexplorationpub.com PEG chains are the most common motif used in PROTAC linkers due to their hydrophilicity, flexibility, and synthetic tractability. nih.gov

Acid-PEG6-t-butyl ester is an ideal building block for the modular synthesis of PROTACs. Its orthogonal protecting group strategy allows for the sequential and controlled attachment of the two different ligands. vulcanchem.com A typical synthetic route involves:

The free carboxylic acid of Acid-PEG6-t-butyl ester is coupled to an available amine on either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents. vulcanchem.com

The t-butyl protecting group is then removed under acidic conditions to expose the second carboxylic acid. vulcanchem.com

This newly available carboxylic acid is then coupled to an amine on the second ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

This step-wise approach prevents the formation of undesired homodimers and allows for the creation of libraries of PROTACs where the linker length and composition can be systematically varied to optimize degradation activity.

The design of the linker in a PROTAC is not merely about connecting two ligands; it is a critical factor for optimizing biological activity. Research has shown that the linker's length, composition, and attachment points significantly impact the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation. explorationpub.comacs.org

Linker Length: The length of the PEG linker is paramount. If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase, failing to form a stable ternary complex. explorationpub.com Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com The optimal linker length is highly dependent on the specific POI and E3 ligase pair. For instance, studies have shown that for one target, a 16-atom linker was significantly more potent than a 12-atom linker, while for another target, a much shorter 8-atom linker was optimal. explorationpub.com Therefore, a key design strategy involves synthesizing a series of PROTACs with varying PEG chain lengths (e.g., using PEG4, PEG6, PEG8 derivatives) to empirically determine the most effective one. jenkemusa.com

Table 2: Key Compound Names and Synonyms

Compound Name Synonym / Abbreviation
Acid-PEG6-t-butyl ester tert-butyl 20-oxo-3,6,9,12,15,18-hexaoxaicosanoate
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC, EDAC
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate HATU
Trifluoroacetic acid TFA
N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate SMCC
Valine-Citrulline Val-Cit, vc
Proteolysis-Targeting Chimera PROTAC
Antibody-Drug Conjugate ADC

Role in Advanced Polymeric and Nanomaterial Science Research

Surface Functionalization of Nanoparticles and Microparticles

The ability to precisely control the surface chemistry of micro and nanoparticles is paramount for their application in various research areas. Acid-PEG6-t-butyl ester is a key reagent in achieving this control through surface functionalization.

PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the colloidal stability of nanoparticles and to create "stealth" surfaces that resist non-specific protein adsorption (opsonization). nih.govcreativepegworks.com This effect is crucial in biological research settings to prevent particle aggregation and reduce clearance by the mononuclear phagocyte system, thereby increasing their circulation time in vivo. nih.gov The hydrophilic and flexible PEG6 chain of Acid-PEG6-t-butyl ester forms a hydrated layer on the nanoparticle surface, which creates a steric barrier. nih.govcreativepegworks.com This barrier thermodynamically disfavors the approach and binding of proteins and other biomacromolecules, ensuring that the nanoparticles can interact more specifically with their intended targets. nih.govnih.gov Research has shown that modifying surfaces with PEG linkers significantly enhances biocompatibility and performance in biological media. mdpi.comresearchgate.net

The covalent attachment of Acid-PEG6-t-butyl ester to material surfaces provides a stable and robust functionalization not achievable through simple physical adsorption. preprints.orgtstu.ru The methodology for attachment depends on the nature of the nanoparticle surface.

Inorganic Surfaces: For inorganic nanoparticles such as gold (AuNPs), a common strategy involves modifying the Acid-PEG6-t-butyl ester to introduce a thiol group, which forms a strong, stable bond with the gold surface. preprints.orgnanopartz.com For silica (B1680970) (SiO₂) or iron oxide nanoparticles, which possess surface hydroxyl groups, silanization is a primary method. The surface is first treated with an aminosilane, like (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. beilstein-journals.orgmdpi.com The terminal carboxylic acid of Acid-PEG6-t-butyl ester can then be covalently coupled to these amines using standard carbodiimide (B86325) chemistry, often employing activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to form a stable amide bond. Current time information in Asia/Manila.vulcanchem.comcd-bioparticles.net

Organic Surfaces: For organic nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL), surface functional groups (e.g., amines or hydroxyls) can be leveraged. Similar to inorganic particles, if the surface presents amine groups, EDC/DCC coupling is the standard method for attaching the carboxylic acid of the PEG linker. cd-bioparticles.netmdpi.com Alternatively, Acid-PEG6-t-butyl ester can be used to synthesize amphiphilic block copolymers (e.g., PEG-b-PCL) which then self-assemble to form nanoparticles with the PEG chains oriented towards the aqueous phase. preprints.orgzju.edu.cn

Nanomaterial Type Surface Chemistry Coupling Strategy with Acid-PEG6-t-butyl ester Key Reagents
Gold (AuNP)Gold SurfaceThiolation of PEG linker followed by Au-S bond formationThiol-modified PEG
Silica (SiO₂)Hydroxyl (-OH)Amination of surface, then amide bond formationAPTES, EDC, DCC
Iron Oxide (Fe₃O₄)Hydroxyl (-OH)Amination of surface, then amide bond formationAPTES, EDC, HATU
Polymeric (e.g., PLGA)Amine (-NH₂)Direct amide bond formationEDC, HATU

PEGylation for Modulation of Surface Interactions

Integration into Controlled Release Systems (Excluding Clinical Data)

The precise architecture of Acid-PEG6-t-butyl ester makes it an ideal building block for creating sophisticated nanocarriers for controlled release studies. Its ability to link different components together is fundamental to the design of these systems.

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. rsc.org They possess a hydrophobic core, which can serve as a reservoir for poorly water-soluble compounds, and a hydrophilic PEG shell that ensures stability and biocompatibility. zju.edu.cnrsc.org

Acid-PEG6-t-butyl ester is a valuable starting material for synthesizing the necessary amphiphilic block copolymers. A typical research approach involves:

Deprotection of the t-butyl ester group using an acid like trifluoroacetic acid (TFA) to reveal a second carboxylic acid. Current time information in Asia/Manila.mdpi.comcmu.edu

This newly exposed acid can then serve as an initiation point for the polymerization of a hydrophobic monomer (e.g., ε-caprolactone, lactic acid, or tert-butyl acrylate), creating a diblock copolymer. zju.edu.cncmu.edu

The resulting amphiphilic polymer, such as PEG-b-PCL or PEG-b-poly(lactic acid), will self-assemble in water to form micelles. The original, still-free carboxylic acid at the other end of the PEG chain remains available for conjugating targeting ligands or other functional molecules. vulcanchem.com

These nanocarriers are extensively studied in research to improve the solubility and stability of encapsulated molecules for delivery research.

To achieve on-demand release of encapsulated contents at a specific site, researchers design nanocarriers that respond to environmental triggers. The acidic microenvironment of tumors or the lower pH within cellular endosomes are common stimuli exploited in research. rsc.orgnih.gov

Acid-PEG6-t-butyl ester can be integrated into pH-responsive systems in several ways:

Acid-Labile Linkers: A therapeutic or imaging agent can be conjugated to the nanocarrier via a linker that is stable at physiological pH (7.4) but cleaves at acidic pH. Hydrazone and ortho ester linkers are examples of such acid-sensitive bonds. mdpi.comnih.gov The bifunctional nature of the PEG linker allows it to be the bridge between the nanocarrier backbone and the payload attached via a pH-sensitive bond.

pH-Responsive Polymers: The hydrophobic block of the copolymer can be designed to change its properties in response to pH. For instance, polymers containing tertiary amines, like poly(β-amino esters), are hydrophobic at neutral pH but become protonated and hydrophilic at lower pH. nih.govnih.gov This transition can cause the micelle to destabilize and release its contents. nih.gov Research on such systems shows significantly accelerated drug release at pH 5.0 compared to pH 7.4 in vitro. mdpi.com

These "smart" systems are investigated in cell culture models (in vitro) and animal models (in vivo) to understand the dynamics of triggered release and its effect on cellular uptake and efficacy. nih.govresearchgate.net

Trigger Mechanism Role of Acid-PEG6-t-butyl ester Example Research Finding
Low pHCleavage of acid-labile hydrazone bondActs as a scaffold to connect a drug via the hydrazone linker to the nanocarrier.Accelerated release of doxorubicin (B1662922) from micelles at pH 5.0 compared to pH 7.4 in vitro. mdpi.com
Low pHProtonation of a poly(β-amino ester) blockForms the hydrophilic block of a copolymer with a pH-sensitive hydrophobic block.Detachment of the PEG shell in acidic environments facilitates cellular uptake. nih.gov
RedoxCleavage of disulfide bondCan be used to create copolymers where a payload is linked via a redox-sensitive disulfide bond.Enhanced release of curcumin (B1669340) from micelles in a mimicked redox environment. researchgate.net

Design of Polymeric Micelles and Nanocarriers for Encapsulation Research

Engineering of Biocompatible Materials and Hydrogels for Research Applications

Beyond nanoparticle coatings, Acid-PEG6-t-butyl ester is used to engineer bulk materials with enhanced biocompatibility for research, particularly in tissue engineering and regenerative medicine. Coating implantable material surfaces with heterobifunctional PEGs can render them more biocompatible by reducing protein fouling and subsequent inflammatory responses. nih.govnih.gov

Furthermore, this compound can be used as a cross-linking agent in the formation of hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. researchgate.net The two carboxylic acid groups of deprotected Acid-PEG6-t-butyl ester can participate in cross-linking reactions with polymers containing hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan, hyaluronic acid). researchgate.netnih.gov By controlling the degree of cross-linking, researchers can tune the mechanical properties, swelling ratio, and degradation rate of the hydrogel for specific applications, such as creating scaffolds for cell culture or matrices for the sustained release of bioactive factors. researchgate.net

Cross-linking Strategies for Polymer Network Formation

The unique structure of Acid-PEG6-t-butyl ester is particularly advantageous for creating sophisticated polymer networks, such as hydrogels, with precisely controlled properties. jenkemusa.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water and are widely researched for applications in tissue engineering and drug delivery. jenkemusa.comnih.gov The formation of these networks often relies on cross-linking, the process of forming covalent bonds between polymer chains. thermofisher.com

Heterobifunctional linkers like Acid-PEG6-t-butyl ester enable advanced, multi-step cross-linking strategies. mdpi.com In a typical approach, the free carboxylic acid end of the linker is first reacted with a polymer that has available amine groups. This reaction, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), grafts the PEG linker onto the primary polymer backbone. cd-bioparticles.netbroadpharm.com

Following this initial grafting, the t-butyl ester protecting group on the other end of the PEG linker remains intact. This allows for purification of the functionalized polymer or for the initial polymer network to be formed under specific conditions without interference from the protected carboxyl group. cd-bioparticles.net In a subsequent step, the t-butyl ester is removed by introducing an acidic environment, often using trifluoroacetic acid (TFA), which exposes the second carboxylic acid group. nih.govacs.org These newly available carboxyl groups distributed throughout the polymer matrix can then be used for a second cross-linking reaction. This could involve adding a different cross-linking agent that reacts with carboxylic acids, leading to a hydrogel with a more complex and tailored internal structure. This sequential cross-linking allows for the creation of interpenetrating polymer networks or hydrogels with distinct domains, influencing mechanical strength, degradation rate, and release kinetics of encapsulated molecules. google.comrsc.org

Cross-linking Stage Reaction Key Reagents Outcome
Initial Grafting Amide bond formationPolymer with amine groups, EDC/DCCPEG linker attached to polymer backbone
Deprotection Cleavage of t-butyl esterTrifluoroacetic Acid (TFA)Exposure of terminal carboxyl group on PEG
Secondary Cross-linking Formation of new cross-linksDiamine or diol cross-linker, coupling agentsFormation of a complex, dual-cross-linked polymer network

This table outlines a generalized two-step cross-linking strategy utilizing a heterobifunctional PEG linker.

Research into hydrogel degradation has shown that introducing specific chemical groups can control the breakdown rate. For instance, the presence of cationic functionalities near ester bonds in a hydrogel network can accelerate hydrolysis, a principle that can be combined with the controlled architecture provided by linkers like Acid-PEG6-t-butyl ester to design materials with predictable lifespans for cell culture or drug release applications. nih.govacs.org

Surface Modification of Biomedical Devices for Enhanced Performance in Research Contexts

The surface properties of biomedical devices are critical for their performance and biocompatibility. Unmodified surfaces can often lead to non-specific protein adsorption, which can trigger an immune response or lead to the failure of the device. PEGylation, the process of grafting PEG chains onto a surface, is a widely used strategy to create a hydrophilic and biocompatible coating that resists protein fouling.

Acid-PEG6-t-butyl ester is an ideal reagent for advanced surface modification protocols due to its heterobifunctional nature. axispharm.comaxispharm.com In a research context, this allows for the creation of "smart" surfaces that can be sequentially functionalized.

The process typically begins by anchoring the linker to the device surface. Many biomedical materials can be pre-treated to introduce primary amine groups on their surface. The free carboxylic acid of Acid-PEG6-t-butyl ester can then be coupled to these surface amines, creating a stable amide linkage and coating the surface with the PEG linkers. broadpharm.cominterchim.fr

Once the surface is successfully PEGylated, the t-butyl ester-protected end of the linker is exposed. This protected group can be selectively cleaved using acidic conditions to reveal a terminal carboxylic acid. biochempeg.commedkoo.com This newly exposed layer of carboxyl groups renders the surface reactive again, allowing for the covalent attachment of a second layer of molecules. This could include:

Biomolecules: Peptides, proteins, or antibodies can be attached to create biosensors or to promote specific cell adhesion for tissue engineering research.

Targeting Ligands: Attaching specific ligands can be used to capture certain cells or molecules from a biological sample for diagnostic purposes. biochempeg.com

Therapeutic Agents: For research into drug-eluting devices, the exposed carboxyl groups can serve as anchor points for drug molecules.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the detailed structural verification of Acid-PEG6-t-butyl ester, providing insights beyond basic identification data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for PEG Chain and End-Group Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Acid-PEG6-t-butyl ester. ¹H NMR spectroscopy allows for the confirmation of the presence of the distinct terminal groups and the repeating ethylene (B1197577) glycol units of the PEG chain.

Key proton signals and their expected chemical shifts provide a detailed fingerprint of the molecule:

t-Butyl Group: A singlet peak corresponding to the nine equivalent protons of the tert-butyl group is a key identifier of the ester protecting group.

PEG Chain: A complex multiplet signal arises from the methylene (B1212753) protons of the six repeating ethylene glycol units. The integration of this signal relative to the end-groups can confirm the length of the PEG chain.

Acid Terminus: Protons on the carbons adjacent to the carboxylic acid group will exhibit characteristic chemical shifts, confirming the presence of the free acid functionality.

The relative integration of these signals is crucial for confirming the average number of PEG units and the presence of the terminal functional groups. caymanchem.com However, spectral overlap between the product and potential impurities can sometimes make precise quantification challenging without the support of other analytical methods. caymanchem.com

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profiling

Mass spectrometry (MS) is essential for confirming the molecular weight of Acid-PEG6-t-butyl ester and identifying any impurities. caymanchem.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps to confirm the elemental composition.

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling. caymanchem.comnih.gov This combination can reveal the presence of species with different PEG chain lengths (polydispersity) or other synthesis-related impurities. The mass spectrum will show a distribution of peaks corresponding to the different chain lengths in the sample, with the most abundant peak representing the nominal molecular weight.

Chromatographic Methods for Purity and Homogeneity Evaluation

Chromatographic techniques are the gold standard for assessing the purity and homogeneity of PEGylated compounds like Acid-PEG6-t-butyl ester.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Acid-PEG6-t-butyl ester purity. Since PEG molecules lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. caymanchem.comacs.org

Reversed-phase HPLC (RP-HPLC) is a common method used to separate the target compound from non-PEGylated impurities and PEG polymers of different lengths. acs.org A typical RP-HPLC method would utilize a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724). acs.org The purity is determined by calculating the peak area of Acid-PEG6-t-butyl ester relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientTime-based gradient from low to high %B
Flow Rate1.0 mL/min
DetectorELSD or CAD

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution or polydispersity index (PDI) of the PEG component. While Acid-PEG6-t-butyl ester is a discrete molecule, GPC can be used to detect the presence of higher or lower molecular weight PEG-related impurities. The technique separates molecules based on their size in solution. A narrow, symmetric peak indicates a homogenous sample with low polydispersity.

Complementary Analytical Approaches for Trace Impurity Detection and Quantification

The presence of even trace amounts of reactive impurities can impact the stability and efficacy of the final conjugated product. nih.gov Therefore, complementary analytical methods are employed for their detection and quantification.

Potential impurities in PEG-containing compounds can include formaldehyde (B43269), acetaldehyde, and formic acid. nih.govresearchgate.netsigmaaldrich.com These can arise from the manufacturing process or degradation over time. researchgate.netsigmaaldrich.com

Specialized methods for detecting these trace impurities often involve derivatization to enhance their detection by techniques like HPLC-UV or Gas Chromatography-Mass Spectrometry (GC/MS). nih.govresearchgate.net For instance, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which are readily detectable by HPLC-UV. researchgate.netsigmaaldrich.comnih.gov GC/MS can also be used to detect volatile impurities like formaldehyde and formic acid after appropriate sample preparation. nih.gov

Table 2: Common Trace Impurities and Analytical Methods
ImpurityPotential Analytical Method
FormaldehydeGC/MS or HPLC-UV after DNPH derivatization
AcetaldehydeGC/MS or HPLC-UV after DNPH derivatization
Formic AcidGC/MS or HPLC-UV
PEG-diolRP-HPLC with ELSD/CAD

Residual Solvent Analysis by Gas Chromatography (GC)

Gas Chromatography (GC) is a critical technique for the identification and quantification of residual volatile solvents that may remain in the final product from the synthesis and purification processes. researchgate.net The presence of such solvents, even at trace levels, can impact the reactivity, stability, and purity of Acid-PEG6-t-butyl ester. Headspace Gas Chromatography (HSGC) is a particularly powerful method for this analysis, as it allows for the determination of volatile compounds without dissolving the PEG sample in a solvent that might interfere with the analysis. researcher.life

In a typical HSGC procedure for PEG-related compounds, the sample is dissolved in a high-boiling-point solvent like dimethyl sulfoxide (B87167) (DMSO), heated in a sealed vial to allow volatile solvents to partition into the headspace, and then an aliquot of the vapor is injected into the GC system. researcher.life Separation is commonly achieved on a capillary column, such as a DB-624 or equivalent, which is well-suited for separating a wide range of common laboratory solvents. researcher.life A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. ispub.com

Key parameters in the GC method include the carrier gas flow rate (often using helium or nitrogen), the temperature program of the oven, and the injector and detector temperatures. ijpsjournal.com These parameters are optimized to ensure good separation and symmetrical peak shapes for all potential solvent impurities. ijpsjournal.com

Table 1: Representative Residual Solvent Analysis of Acid-PEG6-t-butyl ester by HSGC

SolventClassSpecification Limit (ppm)Result (ppm)Status
Dichloromethane (B109758)2≤ 600< 50Pass
Tetrahydrofuran (THF)2≤ 720< 50Pass
Ethyl Acetate (B1210297)3≤ 5000150Pass
Heptane3≤ 5000< 100Pass
Toluene2≤ 890< 50Pass

This table presents illustrative data. Actual specifications and results may vary by manufacturer and batch. Solvent classes are based on ICH Q3C guidelines for toxicity. ijpsjournal.com

Water Content Determination by Karl Fischer Titration

The presence of water can significantly affect the stability and reactivity of Acid-PEG6-t-butyl ester, particularly at the carboxylic acid terminus which is sensitive to hydrolysis under certain conditions. Karl Fischer (KF) titration is the gold-standard method for determining water content in chemical samples due to its high accuracy, precision, and specificity for water. sigmaaldrich.comresearchgate.net The method works over a wide range, from parts per million (ppm) to 100% water content. metrohmsiam.com

For a substance like Acid-PEG6-t-butyl ester, which is a polyethylene (B3416737) glycol derivative, both volumetric and coulometric KF titration methods are suitable. sigmaaldrich.comsigmaaldrich.com

Volumetric Titration is used for samples with higher water content (typically >0.1%). The sample is dissolved in a suitable solvent, like anhydrous methanol (B129727) or a specialized KF solvent, and titrated directly with a KF reagent of a known titer (e.g., 5 mg/mL). sigmaaldrich.com

Coulometric Titration is preferred for samples with very low water content (<0.1%). In this method, the titrant (iodine) is generated electrochemically in the titration cell. metrohmsiam.com This allows for the precise quantification of microgram levels of water. metrohmsiam.com

The procedure involves placing a suitable KF solvent into the titration vessel and titrating it to a dry endpoint. A precisely weighed amount of the Acid-PEG6-t-butyl ester sample is then introduced, and the titration is performed until the endpoint is reached again. The amount of water is calculated based on the volume of titrant consumed or the total charge passed. sigmaaldrich.com

Table 2: Typical Water Content Specification for Research-Grade Acid-PEG6-t-butyl ester

Analytical MethodParameterSpecification Limit
Karl Fischer TitrationWater Content≤ 0.1% (w/w)

This table provides a typical specification. The acceptable water content can vary depending on the intended application.

Quality Control Metrics and Batch-to-Batch Variability Analysis in Research Synthesis

Ensuring the quality and consistency of Acid-PEG6-t-butyl ester is paramount for its use in research, particularly in applications like bioconjugation or drug delivery where stoichiometric precision is critical. nih.govbiopharminternational.com Batch-to-batch variability can arise from minor fluctuations in the synthesis or purification processes, leading to differences in purity, impurity profiles, and the content of reactive functional groups. nih.govscielo.br

Robust quality control (QC) programs are essential to monitor and control this variability. 4medchem.com Key QC metrics for a research-grade bifunctional linker like Acid-PEG6-t-butyl ester include purity, identity confirmation, and functional group integrity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing purity and identifying impurities. A reversed-phase HPLC method can effectively separate the main compound from related substances, such as polymers of different PEG chain lengths or molecules where the t-butyl ester group may have been prematurely cleaved. biopharminternational.com

Analysis of multiple research synthesis batches allows for the establishment of typical ranges for key quality attributes. Statistical analysis of these attributes helps define acceptance criteria and ensures that each new batch conforms to the required standards for reliable scientific outcomes. mdpi.com

Table 3: Illustrative Batch-to-Batch Variability Analysis for Acid-PEG6-t-butyl ester

Batch No.Purity by HPLC (%)Water Content by KF (%)Residual Ethyl Acetate (ppm)
RS24-00197.20.04145
RS24-00296.80.06160
RS24-00397.50.05130
Mean 97.2 0.05 145
Std. Dev. 0.35 0.01 15
Acceptance Criteria ≥ 95.0% ≤ 0.1% ≤ 5000 ppm

This table contains representative data to illustrate the concept of batch analysis. Actual results and criteria will vary.

Theoretical and Computational Studies

Molecular Modeling of Acid-PEG6-t-butyl Ester Conformation

The three-dimensional structure of Acid-PEG6-t-butyl ester is not static but exists as an ensemble of rapidly interconverting conformers. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to explore this conformational landscape.

The terminal groups—the carboxylic acid and the t-butyl ester—also significantly influence the molecule's conformation. The t-butyl group is sterically demanding, restricting rotation around the adjacent C-O bond of the ester. Computational studies on t-butyl acetate (B1210297) have shown that the most stable conformer has the C=O and O-C(CH₃)₃ bonds in a cis arrangement. researchgate.net This steric hindrance would favor conformations that place the bulky t-butyl group away from the PEG chain to minimize steric clashes. The terminal carboxylic acid group can participate in intramolecular hydrogen bonding, potentially with one of the ether oxygens of the PEG chain, which could further influence the conformational preferences of that end of the molecule.

Molecular dynamics simulations can quantify these conformational preferences by calculating key structural parameters over time.

Interactive Data Table: Predicted Conformational Parameters of Acid-PEG6-t-butyl Ester

ParameterPredicted Value/BehaviorMethod of DeterminationSignificance
Radius of Gyration (Rg)Fluctuates, with an average reflecting a semi-compact stateMolecular Dynamics (MD) SimulationOverall size and shape of the molecule in solution. rsc.org
End-to-End DistanceDynamic, distribution of distances between the acid and ester terminiMolecular Dynamics (MD) SimulationIndicates the degree of folding versus extension of the PEG chain. mdpi.com
Dihedral Angle DistributionPreference for specific gauche and trans angles in the O-C-C-O backboneMD Simulation, Quantum MechanicsDefines the local structure and helical nature of the PEG chain. mdpi.com
Solvation Shell Structure~1.5 to 3 water molecules per ethylene (B1197577) glycol unitMolecular Dynamics (MD) SimulationCharacterizes the hydration layer crucial for solubility and interactions. nih.govresearchgate.net
tert-Butyl Group OrientationStaggered conformation relative to the C-O bondQuantum Chemical CalculationMinimizes steric strain, influencing the local structure at the ester terminus. researchgate.net

These modeling studies provide a picture of Acid-PEG6-t-butyl ester as a flexible molecule whose shape is a dynamic equilibrium of conformers, heavily influenced by its interaction with the solvent and the steric demands of its end groups.

Simulation of PEGylation Effects on Molecular Interactions

The PEG6 chain in Acid-PEG6-t-butyl ester is expected to confer properties characteristic of PEGylated systems, namely creating a hydration layer that sterically shields part of the molecule. Molecular dynamics simulations are ideal for studying these effects.

When Acid-PEG6-t-butyl ester is in an aqueous environment, the ether oxygens of the PEG chain form hydrogen bonds with water molecules, creating a structured and dynamic hydration shell. researchgate.netplos.org Simulations have shown that this layer of "bound" water is a key feature of oligo(ethylene glycol) surfaces and is largely responsible for their well-known resistance to non-specific protein adsorption. nih.gov This phenomenon arises from the energetic penalty required to displace this favorable hydration layer. nih.gov Therefore, simulations of Acid-PEG6-t-butyl ester would show that the PEG6 portion of the molecule is enveloped in a cloud of associated water molecules, effectively increasing its hydrodynamic radius beyond that of the molecule itself. plos.org

MD simulations can be used to quantify the energetic and structural aspects of these interactions. For instance, the potential of mean force (PMF) can be calculated to determine the free energy profile of bringing another molecule (e.g., a model protein or a small drug) towards the Acid-PEG6-t-butyl ester.

Interactive Data Table: Simulated PEGylation Effects

EffectSimulation FindingUnderlying MechanismConsequence for Molecular Interactions
Hydration Shell Formation A structured layer of water molecules forms around the PEG6 chain. plos.orgHydrogen bonding between water and PEG ether oxygens.Increases solubility and effective molecular size.
Steric Repulsion A repulsive force is observed as other molecules approach the PEGylated part. nih.govEnergetic cost of desolvating the PEG chain and entropic penalty of compressing the chain.Inhibits non-specific binding and aggregation. nih.gov
Modulated Surface Access Access to the terminal carboxylic acid and t-butyl ester groups is sterically hindered by the PEG chain.The flexible PEG chain can fold back to partially cover the termini.The reactivity and binding affinity of the terminal groups are influenced by the PEG chain's conformation.
Increased Hydrodynamic Volume The simulated diffusion coefficient is lower than expected for its molecular weight alone. nih.govThe molecule effectively drags its associated hydration shell through the solvent.Affects transport properties and interaction kinetics.

These simulations confirm that even a short PEG6 chain significantly alters the interaction profile of the molecule, primarily by creating a hydrated, sterically repulsive shield.

Prediction of Reactivity and Reaction Outcomes via Quantum Chemistry Methods

Quantum chemistry methods, particularly Density Functional Theory (DFT), provide a powerful framework for predicting the chemical reactivity of molecules. rsc.orgrsc.org For Acid-PEG6-t-butyl ester, these methods can be used to analyze the reactivity of its two functional groups: the terminal carboxylic acid and the t-butyl ester.

The reactivity of a molecule can often be understood by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. For Acid-PEG6-t-butyl ester, DFT calculations would likely show the HOMO is localized around the non-bonding oxygen orbitals of the carboxylic acid group, indicating this is a primary site for electrophilic attack or deprotonation. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl groups (both the acid and the ester), identifying them as the primary sites for nucleophilic attack. materialsciencejournal.org

Another useful tool is the molecular electrostatic potential (MESP) map, which illustrates the charge distribution across the molecule's surface. libretexts.org An MESP map of Acid-PEG6-t-butyl ester would show regions of negative potential (typically colored red) around the carbonyl oxygens of both the acid and ester groups, confirming their role as sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Regions of positive potential (blue) would be found around the acidic proton of the carboxyl group, highlighting its susceptibility to deprotonation by a base.

Quantum chemistry can also be used to model entire reaction pathways and calculate activation energies, thereby predicting reaction outcomes and kinetics. For example, one could model the deprotection of the t-butyl ester under acidic conditions. DFT calculations can elucidate the multi-step mechanism, which typically involves protonation of the ester oxygen followed by the elimination of isobutylene. rsc.orgresearchgate.net Similarly, the esterification or amidation reaction at the carboxylic acid terminus can be modeled to predict its feasibility and rate. researchgate.net

Interactive Data Table: Predicted Reactivity Parameters from Quantum Chemistry

ParameterPredicted Location/ValueComputational MethodChemical Interpretation
HOMO Energy High, localized on carboxylic acid oxygensDFT (e.g., B3LYP)Indicates susceptibility to electrophilic attack and deprotonation. msu.edudergipark.org.tr
LUMO Energy Low, localized on carbonyl carbons (π* orbitals)DFT (e.g., B3LYP)Indicates susceptibility to nucleophilic attack. materialsciencejournal.org
HOMO-LUMO Gap ModerateDFT (e.g., B3LYP)Relates to the overall electronic excitability and kinetic stability of the molecule. researchgate.net
MESP Minimum On the carbonyl oxygensDFT CalculationMost negative potential, site of strongest electrostatic attraction for electrophiles. researchgate.net
MESP Maximum On the carboxylic acid protonDFT CalculationMost positive potential, site of deprotonation. libretexts.org
pKa (Carboxylic Acid) Predicted to be ~4.5 - 5.0DFT with solvation model (e.g., SMD, CPCM)Quantifies the acidity of the terminal COOH group in solution. rsc.orgresearchgate.net
Ester Hydrolysis Barrier High activation energy under neutral pH; lower under acidic conditionsDFT Transition State SearchPredicts the stability of the t-butyl ester and the conditions required for its removal. rsc.orgarxiv.org

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Chemistries for Acid-PEG6-t-butyl Ester

The existing chemistry of Acid-PEG6-t-butyl ester is primarily centered around its terminal carboxylic acid and the protected t-butyl ester group. The free carboxylic acid readily participates in amide bond formation with primary amines, while the t-butyl ester provides a latent carboxylic acid that can be revealed under acidic conditions for subsequent modifications. vulcanchem.com Future research is aimed at expanding the repertoire of chemical reactions this molecule can undergo, thereby broadening its applicability.

One promising area is the introduction of alternative reactive handles to the PEG backbone or termini. This involves synthesizing new derivatives of the core Acid-PEG6-t-butyl ester structure. For instance, incorporating bio-orthogonal functional groups would allow for highly specific conjugation reactions to occur in complex biological environments without interfering with native biochemical processes. Examples of such functional groups that could be integrated into the Acid-PEG6-t-butyl ester framework include:

Azides and Alkynes: For participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". dcchemicals.com

Bromo groups: Serving as good leaving groups for nucleophilic substitution reactions. dcchemicals.com

Hydroxyl groups: Enabling further derivatization or replacement with other reactive functional groups. dcchemicals.comchemicalbook.com

The development of "smart" PEG systems that respond to specific environmental triggers is another significant future direction. mdpi.com This could involve designing Acid-PEG6-t-butyl ester derivatives that are sensitive to changes in pH, temperature, or the presence of specific enzymes, allowing for controlled release of conjugated molecules at a target site. mdpi.com Furthermore, research into novel, milder deprotection strategies for the t-butyl ester, such as using montmorillonite (B579905) clay, could provide alternatives to harsh acidic conditions, preserving the integrity of sensitive biomolecules during conjugation. researchgate.net

Functional GroupPotential Reaction TypeKey Advantage
Azide (B81097)Click Chemistry (e.g., with Alkynes)High specificity and efficiency in biological media. dcchemicals.com
BromoNucleophilic SubstitutionGood leaving group for introducing various moieties. dcchemicals.com
HydroxylEsterification, EtherificationVersatile handle for further chemical modification. chemicalbook.com
AldehydeReductive AminationForms stable bonds with amine groups. mdpi.com

This table illustrates potential functional groups that could be incorporated into novel derivatives of Acid-PEG6-t-butyl ester to expand their chemical reactivity and application scope.

Exploration of Acid-PEG6-t-butyl Ester in New Interdisciplinary Research Fields

While Acid-PEG6-t-butyl ester is well-established in drug delivery and bioconjugation for modifying proteins and peptides, its unique properties are paving the way for its use in emerging, interdisciplinary fields. vulcanchem.combiochempeg.com The hydrophilic and flexible PEG spacer, combined with its bifunctional nature, makes it an attractive building block for advanced materials and diagnostic tools.

Future applications are envisioned in:

Targeted Drug Delivery Systems: Beyond simple PEGylation, the linker can be used to construct sophisticated antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.comsigmaaldrich.com In these constructs, the linker connects a targeting moiety (like an antibody) to a potent therapeutic agent, enhancing drug specificity and reducing off-target effects. vulcanchem.com

Nanotechnology: Acid-PEG6-t-butyl ester can be used to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and circulation time in biological systems. mdpi.comnih.gov This is crucial for developing nanomedicines and diagnostic agents. The PEG chain acts as a shield, reducing protein opsonization and clearance by the immune system. nih.gov

Tissue Engineering: The ability to conjugate biomolecules to surfaces or scaffolds is essential in tissue engineering. Acid-PEG6-t-butyl ester can serve as a linker to immobilize growth factors or cell adhesion molecules, creating bioactive environments that promote tissue regeneration.

Advanced Diagnostics and Biosensors: The linker can be used to attach capture probes (like antibodies or nucleic acids) to sensor surfaces. The PEG spacer provides flexibility and reduces non-specific binding, enhancing the sensitivity and specificity of the diagnostic platform.

The exploration of this compound in fields like nanotechnology and materials science is driven by its ability to modulate surface properties and link different molecular components in a controlled manner. biochempeg.com

Advanced Synthetic Strategies for Scalable Production of Complex PEGylated Constructs

The increasing demand for precisely engineered PEGylated molecules, especially in the pharmaceutical industry, necessitates the development of more efficient and scalable synthetic methods. beilstein-journals.orgbeilstein-journals.org While lab-scale synthesis of Acid-PEG6-t-butyl ester and its conjugates is well-documented, translating these processes to an industrial scale presents challenges related to yield, purity, and cost-effectiveness. beilstein-journals.orgnih.gov

Future research in this area focuses on several key aspects:

Optimized Coupling Chemistries: Developing more robust and high-yield coupling reactions for attaching the carboxylic acid of the linker to biomolecules. This includes exploring novel activating agents that minimize side reactions and are easily removed during purification. cd-bioparticles.netbroadpharm.com

Streamlined Purification Processes: Traditional purification methods like chromatography can be time-consuming and difficult to scale. beilstein-journals.org Research into alternative purification techniques, such as tangential flow filtration or precipitation methods, is crucial for large-scale production.

Convergent Synthesis Strategies: For creating complex multi-component systems (e.g., targeted nanoparticles), a convergent approach where different PEGylated fragments are synthesized separately and then combined is often more efficient than a linear, step-by-step assembly.

The goal is to establish dependable and scalable routes that can consistently produce high-purity, complex PEGylated constructs, making these advanced materials and therapeutics more accessible for clinical and commercial use. nih.gov

Integration of Acid-PEG6-t-butyl Ester in Automated Synthesis Platforms

The rise of high-throughput screening and the need to rapidly synthesize libraries of related compounds for drug discovery and materials science have driven the development of automated synthesis platforms. nih.gov The integration of versatile building blocks like Acid-PEG6-t-butyl ester into these platforms represents a significant step forward.

Automated synthesis offers several advantages:

High Throughput: Automated systems can perform multiple reactions in parallel, dramatically accelerating the synthesis of diverse compound libraries. nih.gov This is particularly valuable for optimizing the linker length and composition in ADCs or PROTACs.

Reproducibility: Automation minimizes human error, leading to higher consistency and reproducibility in synthetic outcomes. nih.gov

Rapid Optimization: By quickly generating a series of derivatives, researchers can more efficiently screen for molecules with optimal properties.

Q & A

Q. How to integrate Acid-PEG6-t-butyl ester into multi-step conjugations without premature deprotection?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., Fmoc for amines) during solid-phase synthesis. Monitor tert-butyl ester stability via 1^1H NMR (loss of tert-butyl peak at δ 1.4 ppm indicates cleavage). Optimize reaction pH (4.5–5.5) to balance activation and stability .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.